2-Nitro-3-pentanone 2-Nitro-3-pentanone
Brand Name: Vulcanchem
CAS No.: 13485-58-0
VCID: VC20782761
InChI: InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3
SMILES: CCC(=O)C(C)[N+](=O)[O-]
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

2-Nitro-3-pentanone

CAS No.: 13485-58-0

Cat. No.: VC20782761

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-3-pentanone - 13485-58-0

Specification

CAS No. 13485-58-0
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name 2-nitropentan-3-one
Standard InChI InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3
Standard InChI Key QKSLOOGJRHJRIJ-UHFFFAOYSA-N
SMILES CCC(=O)C(C)[N+](=O)[O-]
Canonical SMILES CCC(=O)C(C)[N+](=O)[O-]

Introduction

2-Nitro-3-pentanone is a nitro-substituted ketone with the molecular formula C5H9NO3\text{C}_5\text{H}_9\text{NO}_3. This compound combines the reactivity of a ketone group and a nitro group, making it useful in synthetic organic chemistry. Below is a structured overview of its characteristics, synthesis, and applications, derived from available research and analogous compounds.

Nitration of 3-Pentanone

3-Pentanone ((C2H5)2CO\text{(C}_2\text{H}_5)_2\text{CO}) can undergo nitration at the α-carbon using nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as catalysts . The electron-withdrawing ketone group directs nitration to the adjacent carbon.

Nitroaldol Reaction

Ketones like 3-pentanone may react with nitromethane (CH3NO2\text{CH}_3\text{NO}_2) in the presence of bases (e.g., K2CO3\text{K}_2\text{CO}_3) to form β-nitro alcohols, which can be further dehydrated to nitro alkenes or reduced .

Reduction

  • Nitro groups can be reduced to amines (-NH2\text{-NH}_2) using catalysts like Pd/C\text{Pd/C} with H2\text{H}_2 .

  • Example: 2-Nitro-3-pentanoneH2/Pd2-Amino-3-pentanone\text{2-Nitro-3-pentanone} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Amino-3-pentanone}.

Oxidation

  • The ketone group may undergo oxidation to form carboxylic acids under strong conditions (e.g., KMnO4\text{KMnO}_4).

Substitution

  • Nucleophilic attack at the nitro-bearing carbon is possible, though steric hindrance from the ethyl groups may limit reactivity.

Organic Synthesis

  • Intermediate: Used in the preparation of amines, hydroxylamines, and heterocycles .

  • Energetic Materials: Nitro groups contribute to high energy density, making derivatives potential candidates for explosives or propellants.

Case Study: Photoenzymatic Reduction

A study on analogous nitro ketones demonstrated enzymatic reduction using nitroreductases (e.g., BaNTR1) under LED light, achieving >95% conversion . This green chemistry approach could apply to 2-nitro-3-pentanone.

EnzymeSubstrateConversion RateYield
BaNTR1Aliphatic nitroketones~99%97%

Comparison with Analogues

CompoundStructureKey Differences
3-Pentanone (C2H5)2CO\text{(C}_2\text{H}_5)_2\text{CO}Lacks nitro group; lower reactivity
2-NitropropaneCH3CH(NO2)CH3\text{CH}_3\text{CH(NO}_2\text{)CH}_3Shorter chain; different substitution

Research Gaps and Future Directions

  • Detailed thermodynamic data (e.g., melting/boiling points) are lacking.

  • Applications in medicinal chemistry (e.g., antitumor activity) remain unexplored in published literature.

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